

Mozenavir's Binding Affinity to Viral Proteases: A Technical Guide

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Compound of Interest

Compound Name: Mozenavir

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Introduction

Mozenavir (also known as DMP-450) is a potent, orally active, and highly selective cyclic urea inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.^{[1][2]} As a critical enzyme in the viral life cycle, HIV-1 protease is responsible for the cleavage of viral Gag and Gag-Pol polyproteins, a process essential for the maturation of infectious virions.^[1] **Mozenavir** inhibits this process, thereby preventing viral replication.^[1] This technical guide provides an in-depth overview of **Mozenavir**'s binding affinity to viral proteases, detailing the quantitative data, experimental protocols for its determination, and the molecular interactions that govern its inhibitory activity. While initially developed for HIV/AIDS, *in silico* studies have also explored its potential against other viral proteases, such as those from SARS-CoV-2.

Quantitative Binding Affinity of Mozenavir

The inhibitory potency of **Mozenavir** has been quantified against wild-type HIV-1 protease and various drug-resistant mutant strains. The primary metrics used to evaluate its binding affinity are the inhibition constant (K_i) and the 50% inhibitory concentration (IC_{50}).

Target Protease	Parameter	Value	Fold Change vs. WT	Reference
HIV-1 Protease (Wild-Type)	K _i	0.3 nM	-	[2]
IC ₉₀ (in vitro)	20-40 nM	-	[1]	
HIV-1 Protease Mutants				
Single Amino Acid Substitutions				
R8Q	IC ₅₀	1.8x WT	1.8	[1]
V32I	IC ₅₀	2.5x WT	2.5	[1]
M46I	IC ₅₀	1.3x WT	1.3	[1]
I47V	IC ₅₀	1.4x WT	1.4	[1]
G48V	IC ₅₀	2.5x WT	2.5	[1]
I50V	IC ₅₀	1.1x WT	1.1	[1]
V82A	IC ₅₀	3.3x WT	3.3	[1]
I84V	IC ₅₀	0.9x WT	0.9	[1]
L90M	IC ₅₀	1.1x WT	1.1	[1]
Multiple Mutations				
V32I + I47V	IC ₅₀	>100x WT	>100	[1]
V82A + I84V	IC ₅₀	>100x WT	>100	[1]
SARS-CoV-2 Targets (in silico)				
Furin	Binding Energy	-12.04 kcal/mol	-	

Main Protease (Mpro)	Binding Energy	-9.21 kcal/mol	-
RNA-dependent RNA polymerase (RdRp)	Binding Energy	-8.54 kcal/mol	-
Spike Glycoprotein	Binding Energy	-7.93 kcal/mol	-
TMPRSS2	Binding Energy	-7.86 kcal/mol	-
ACE2	Binding Energy	-7.08 kcal/mol	-

Mechanism of Action and Structural Basis of Binding

Mozenavir functions as a competitive inhibitor of HIV-1 protease. Its high affinity and selectivity are attributed to its unique cyclic urea scaffold, which is preorganized to fit within the C₂ symmetric active site of the protease.^[1] X-ray crystallography studies have revealed that **Mozenavir** displaces a structurally conserved water molecule that is typically found in the active site of retroviral proteases, contributing to its potent inhibition.^[1]

The inhibitor is anchored in the active site through a network of hydrogen bonds and extensive van der Waals interactions with the protease residues.^[1] The diol moiety of **Mozenavir** is crucial for its interaction with the catalytic aspartate residues (Asp25 and Asp25') in the active site. The benzyl groups of the inhibitor occupy the S1 and S1' substrate-binding pockets of the protease.

Experimental Protocols

The determination of **Mozenavir**'s binding affinity involves both biochemical and cell-based assays.

Biochemical Assay for K_i Determination (FRET-based)

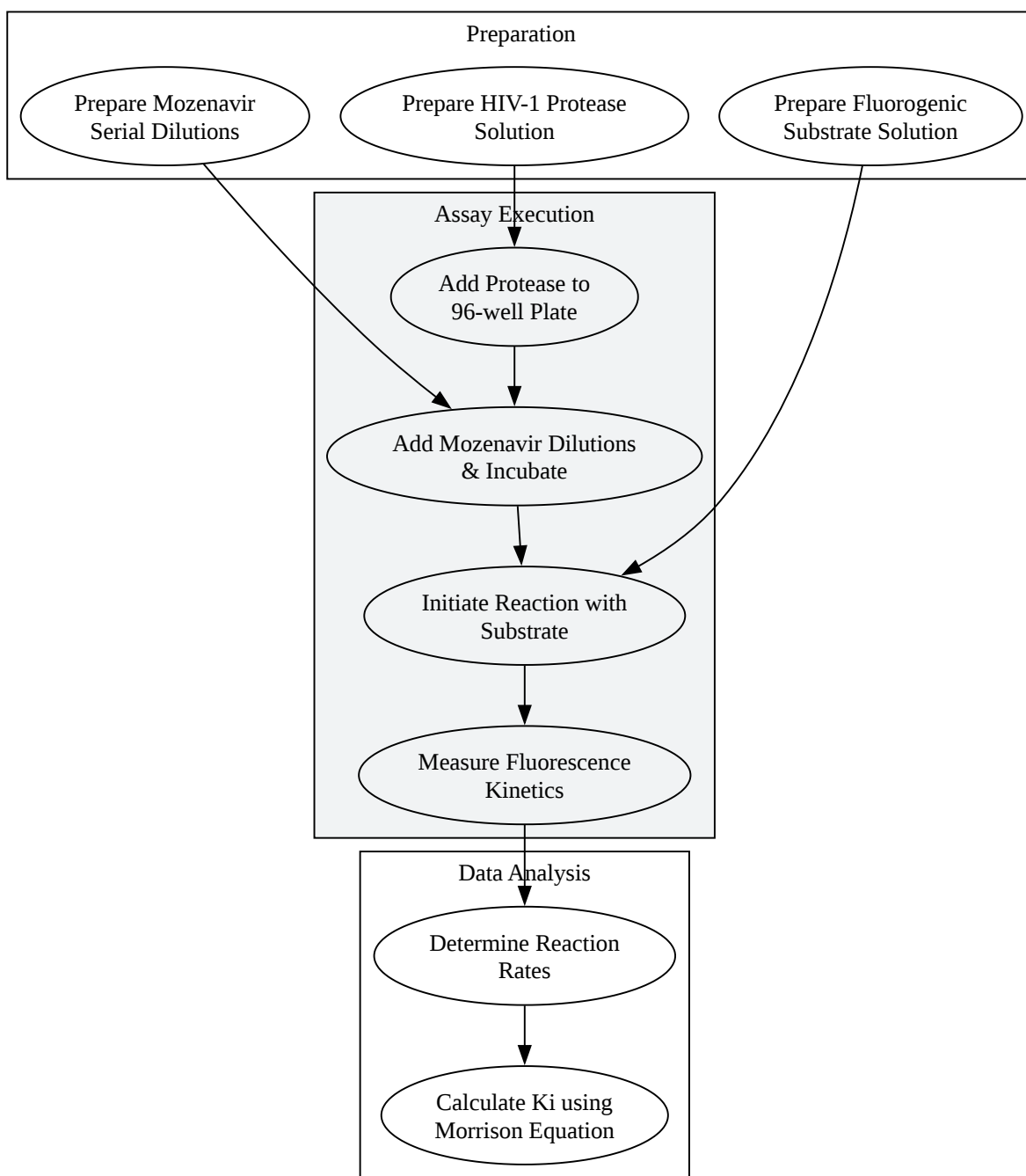
A common method to determine the inhibition constant (K_i) is through a fluorescence resonance energy transfer (FRET)-based enzymatic assay.

Materials:

- Recombinant HIV-1 protease (wild-type or mutant)
- Fluorogenic peptide substrate containing a cleavage site for HIV-1 protease, flanked by a FRET donor and quencher pair.
- Assay Buffer: 50 mM MES (pH 6.0), 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol.
- **Mozenavir** (DMP-450) dissolved in DMSO.
- 96-well black microplates.
- Fluorescence plate reader.

Procedure:

- Prepare serial dilutions of **Mozenavir** in the assay buffer.
- In a 96-well plate, add the HIV-1 protease to each well.
- Add the **Mozenavir** dilutions to the respective wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
- Immediately measure the fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the FRET pair.
- The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
- The K_i value is calculated by fitting the data to the Morrison equation for tight-binding inhibitors, which accounts for the inhibitor concentration being comparable to the enzyme concentration.



Workflow for FRET-based K_i determination.

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Cell-Based Antiviral Assay for IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) in a cellular context is determined using a cell-based antiviral assay.

Materials:

- Human T-lymphoid cell line (e.g., MT-4).
- HIV-1 viral stock (wild-type or mutant).
- Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics, and L-glutamine.
- **Mozenavir** (DMP-450) dissolved in DMSO.
- 96-well cell culture plates.
- Reagent to measure cell viability (e.g., MTT or a luciferase-based assay for viral replication).

Procedure:

- Seed the T-lymphoid cells into a 96-well plate.
- Prepare serial dilutions of **Mozenavir** in the cell culture medium.
- Add the **Mozenavir** dilutions to the cells.
- Infect the cells with a pre-titered amount of HIV-1 stock.
- Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 5-7 days) at 37°C in a CO₂ incubator.
- After the incubation period, measure the extent of viral replication or virus-induced cytopathic effect. This can be done by:
 - Adding MTT reagent to measure the viability of the cells (uninfected cells will be viable, while infected cells will die).

- Lysing the cells and measuring the activity of a reporter gene incorporated into the virus (e.g., luciferase).
- The IC₅₀ value, the concentration of **Mozenavir** that inhibits viral replication by 50%, is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Mozenavir is a highly potent inhibitor of HIV-1 protease, demonstrating strong binding affinity to the wild-type enzyme and retaining activity against several single-mutant variants.[1] However, its efficacy is significantly reduced against viruses harboring multiple protease mutations.[1] The detailed understanding of its binding mode and the availability of robust experimental protocols for assessing its potency are crucial for the continued development of next-generation protease inhibitors that can overcome drug resistance. The in silico data suggesting potential activity against other viral proteases warrants further experimental investigation.

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